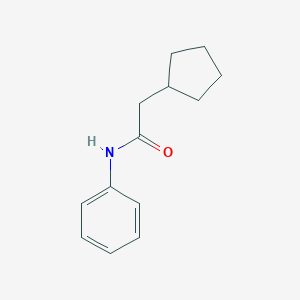

2-cyclopentyl-N-phenylacetamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H17NO |

|---|---|

Molecular Weight |

203.28 g/mol |

IUPAC Name |

2-cyclopentyl-N-phenylacetamide |

InChI |

InChI=1S/C13H17NO/c15-13(10-11-6-4-5-7-11)14-12-8-2-1-3-9-12/h1-3,8-9,11H,4-7,10H2,(H,14,15) |

InChI Key |

LNZYXSKSJGMZDN-UHFFFAOYSA-N |

SMILES |

C1CCC(C1)CC(=O)NC2=CC=CC=C2 |

Canonical SMILES |

C1CCC(C1)CC(=O)NC2=CC=CC=C2 |

Origin of Product |

United States |

Structure Activity Relationship Sar Investigations of 2 Cyclopentyl N Phenylacetamide Analogs

Positional and Electronic Effects of N-Phenyl Substituents on Biological Activity

The N-phenyl ring of the 2-cyclopentyl-N-phenylacetamide scaffold is a critical region for modulating biological activity, where both the position and the electronic nature of substituents play a significant role.

Research into a series of N-Aryl Acetamides as potential antimalarial agents revealed the importance of substitution on this pendant aryl ring. An unsubstituted phenyl ring resulted in an inactive compound, highlighting the necessity of substituents for activity. acs.org Various substitutions at the 4-position were explored, showing that while groups like 4-fluoro, 4-chloro, 4-nitrile, and 4-methoxy yielded active compounds, they were 2- to 4-fold less potent than the parent 4-methyl analog. acs.org This suggests that a small, electron-donating group at the para-position is favorable. Conversely, a bulky, electron-withdrawing group like 4-trifluoromethyl rendered the compound inactive. acs.org Further studies showed that moving the methyl or chloro substituent to the 2- or 3-positions also led to a loss of activity, indicating a strong positional preference for the 4-position. acs.org

In a different context, studies on phenyltetrazolyl-phenylamides, which share the substituted N-phenylamide feature, provided complementary insights. These investigations demonstrated that small electron-donating groups generally conferred a high level of activity, whereas electron-withdrawing groups (with some exceptions) and bulky moieties tended to decrease the modulatory potency on the target protein. nih.gov For NPY Y2 receptor antagonists, substitutions at the 3- and 4-positions of the phenyl ring were well-tolerated, with electron-donating (OCH₃) and electron-withdrawing (OCF₃) groups at the 4-position both proving beneficial. nih.gov Specifically, a cyano group at the 3-position of a related cinnamide structure improved affinity four-fold. nih.gov

These findings collectively underscore that the electronic properties and placement of substituents on the N-phenyl ring are crucial determinants of biological efficacy, with optimal substitutions varying depending on the specific biological target.

Table 1: Effect of N-Phenyl Substituents on Antimalarial Activity

| Analog | Substitution on N-Phenyl Ring | Relative Activity |

|---|---|---|

| 1 | 4-Methyl | Baseline |

| 2 | None (unsubstituted) | Inactive (>10 μM) |

| 3 | 4-Fluoro | 2- to 4-fold less active |

| 4 | 4-Chloro | 2- to 4-fold less active |

| 5 | 4-Nitrile | 2- to 4-fold less active |

| 6 | 4-Methoxy | 2- to 4-fold less active |

| 7 | 4-Trifluoromethyl | Inactive (>10 μM) |

| 8 | 2-Methyl | Inactive (>10 μM) |

| 9 | 3-Methyl | Inactive (>10 μM) |

Data synthesized from research on N-Aryl Acetamides. acs.org

Conformational Analysis and Stereochemical Impact of the Cyclopentyl Moiety

The cyclopentyl group provides a distinct three-dimensional structure that significantly influences how the molecule fits into a biological target. SAR studies have shown that this five-membered ring is often optimal compared to other cyclic or acyclic structures.

In the development of androgen receptor antagonists, cyclopentyl and cyclobutyl analogues demonstrated good activity, comparable to a dimethyl analogue. nih.govscispace.com However, increasing the ring size to six-, seven-, or eight-membered rings resulted in a slight decrease in activity, suggesting that the conformational constraints imposed by the five-membered ring are favorable for this specific target interaction. nih.govscispace.com In another study on NPY Y2 antagonists, a cyclopentyl ethyl analog showed comparable affinity to a cyclohexyl ethyl analog, indicating some flexibility in the cycloalkyl requirement for that target. nih.gov

The stereochemistry and substitution on the cyclopentyl ring itself are also critical. In a series of muscarinic M3 receptor antagonists, the introduction of two fluorine atoms at the 3-position of the cyclopentyl ring, creating a (1R)-3,3-difluorocyclopentyl moiety, was a key modification. acs.org This difluorinated cyclopentyl group served as a versatile template for improving the selectivity for M3 over M2 receptors when compared to the corresponding non-fluorinated cyclopentylphenylacetic acid group. acs.org The specific stereochemistry of the molecule, designated as (2R)-2-[(1R)-3,3-difluorocyclopentyl]-2-hydroxy-2-phenylacetamide, was essential for its potent and selective activity. acs.org This highlights that both the conformation of the ring and the specific spatial arrangement of its substituents are crucial for fine-tuning biological activity and selectivity.

Table 2: Impact of Cycloalkyl Ring Size on Androgen Receptor Antagonist Activity

| Analog Type | Relative Activity |

|---|---|

| Cyclopentyl | Good activity |

| Cyclobutyl | Good activity |

| Six-membered ring (Cyclohexyl) | Slightly less active |

| Seven-membered ring (Cycloheptyl) | Slightly less active |

| Eight-membered ring (Cyclooctyl) | Slightly less active |

Data based on studies of thiohydantoin analogues. nih.govscispace.com

Modulation of the Amide Linker and its Influence on Target Interaction

The amide linker is a central component connecting the cyclopentyl and N-phenyl moieties. Its structural integrity and potential for hydrogen bonding are often vital for target interaction.

SAR studies on antimalarial acetamides have shown that this linker is highly sensitive to modification. acs.org For instance, substitution on the alpha-carbon of the acetamide (B32628) with either one or two methyl groups resulted in complete loss of activity. acs.org This suggests that the unsubstituted -CH₂- group in the acetamide backbone is essential, likely for maintaining a specific conformation or avoiding steric hindrance in the binding pocket.

Modifications to the amide nitrogen itself also have a profound impact. N-methyl substitution on the amino acetamide resulted in a slight improvement in antimalarial activity, while N-ethyl substitution led to a slight reduction. acs.org Replacing the amino functionality (-NH-) of the linker with an oxygen atom to form an ester resulted in a two-fold decrease in activity, indicating the importance of the nitrogen atom, possibly as a hydrogen bond donor. acs.org These findings emphasize that while minor modifications to the amide nitrogen may be tolerated or even slightly beneficial, the core structure of the acetamide linker, particularly the alpha-carbon, is critical for maintaining biological activity.

Table 3: Influence of Amide Linker Modifications on Antimalarial Activity

| Modification | Resulting Structure | Effect on Activity (EC₅₀) |

|---|---|---|

| N-Methyl substitution | -N(CH₃)C(O)- | Slight improvement |

| N-Ethyl substitution | -N(CH₂CH₃)C(O)- | Slight reduction |

| Replacement of Amino with Oxygen | -OC(O)- (Ester) | 2-fold reduction |

| Methylation of Alpha-Carbon | -NHC(O)CH(CH₃)- | Inactive (>10 μM) |

| Dimethylation of Alpha-Carbon | -NHC(O)C(CH₃)₂- | Inactive (>10 μM) |

Data based on research into N-Aryl Acetamides. acs.org

Rational Design Principles Derived from SAR Studies for Enhanced Bioactivity

The collective findings from SAR studies on this compound and its analogs provide a set of rational design principles that can guide the development of new molecules with enhanced bioactivity and selectivity.

Optimize N-Phenyl Substituents: The N-phenyl ring requires substitution for activity. Small, electron-donating groups, particularly at the 4-position, appear to be a favorable starting point. acs.orgnih.gov However, the optimal electronic nature and position are target-dependent, and this region should be explored to fine-tune potency. Bulky groups are often detrimental. acs.orgnih.gov

Preserve the Cyclopentyl Ring Conformation: A five-membered cyclopentyl ring is often the preferred cycloalkyl structure, providing an optimal conformational constraint compared to larger rings. nih.govscispace.com Stereochemistry is paramount, and specific substitutions on the ring, such as difluorination, can be employed to enhance properties like receptor selectivity. acs.org

Maintain the Integrity of the Amide Linker: The acetamide linker is highly sensitive to structural changes. The alpha-carbon should remain unsubstituted to avoid steric clashes and preserve activity. acs.org The amide nitrogen is crucial, likely for hydrogen bonding, and while small N-alkyl groups may be tolerated, replacing the NH group can significantly reduce potency. acs.org

By adhering to these principles—strategic substitution on the N-phenyl ring, maintaining the conformationally important cyclopentyl group, and preserving the critical amide linker—medicinal chemists can more effectively design novel analogs of this compound with improved biological profiles for a range of therapeutic targets.

Biological Activity and Mechanistic Elucidation of 2 Cyclopentyl N Phenylacetamide and Derivatives

Antimicrobial Research

The antimicrobial potential of N-phenylacetamide derivatives has been a subject of significant investigation, with studies exploring their efficacy against various bacterial and fungal pathogens. While research specifically on 2-cyclopentyl-N-phenylacetamide is limited, studies on structurally related compounds provide valuable insights into the antimicrobial profile of this chemical family.

Derivatives of N-phenylacetamide have demonstrated notable antibacterial properties. For instance, a series of N-phenylacetamide derivatives featuring 4-arylthiazole moieties have been synthesized and evaluated for their in vitro antibacterial activity against several plant pathogenic bacteria. nih.govnih.gov

One of the standout compounds from this series, N-(4-((4-(4-fluoro-phenyl)thiazol-2-yl)amino)phenyl)acetamide (A1), exhibited a minimum 50% effective concentration (EC50) value of 156.7 µM against Xanthomonas oryzae pv. oryzae (Xoo). nih.govnih.gov This was found to be more potent than the commercial bactericides bismerthiazol (B1226852) and thiodiazole copper. nih.govnih.gov Further investigation through scanning electron microscopy revealed that compound A1 could induce the rupture of the Xoo cell membrane. nih.govnih.gov

Another derivative, N-(4-((4-(4-chloro-phenyl)thiazol-2-yl)amino)phenyl)acetamide, showed the best inhibitory effect on Xanthomonas axonopodis pv. oryzicola (Xoc) with an EC50 value of 194.9 µM. nih.gov The antibacterial activity of these derivatives highlights the potential of the N-phenylacetamide scaffold in developing new antibacterial agents. nih.govnih.gov

Table 1: Antibacterial Activity of N-phenylacetamide Derivatives

| Compound | Target Bacteria | EC50 (µM) |

|---|---|---|

| N-(4-((4-(4-fluoro-phenyl)thiazol-2-yl)amino)phenyl)acetamide (A1) | Xanthomonas oryzae pv. oryzae (Xoo) | 156.7 |

| N-(4-((4-(4-chloro-phenyl)thiazol-2-yl)amino)phenyl)acetamide | Xanthomonas axonopodis pv. oryzicola (Xoc) | 194.9 |

| Bismerthiazol (Control) | Xanthomonas oryzae pv. oryzae (Xoo) | 230.5 |

| Thiodiazole Copper (Control) | Xanthomonas oryzae pv. oryzae (Xoo) | 545.2 |

Data sourced from Molecules (2020). nih.govnih.gov

The antifungal activity of acetamide (B32628) derivatives has also been a focus of research. A notable example is 2-chloro-N-phenylacetamide, which has been evaluated for its potential against fluconazole-resistant strains of Candida albicans and Candida parapsilosis. nih.govscielo.brscielo.br This compound demonstrated inhibitory activity against all tested strains, with a minimum inhibitory concentration (MIC) ranging from 128 to 256 µg/mL and a minimum fungicidal concentration (MFC) of 512 to 1,024 µg/mL. nih.govscielo.brscielo.br

Furthermore, 2-chloro-N-phenylacetamide was found to inhibit biofilm formation by up to 92% and disrupt preformed biofilms by up to 87%. nih.govscielo.brscielo.br In a separate study against clinical isolates of Candida tropicalis and Candida parapsilosis, 2-chloro-N-phenylacetamide (referred to as A1Cl in the study) showed MIC values ranging from 16 to 256 μg/ml, demonstrating fungicidal activity. nih.gov It also effectively inhibited in vitro biofilm formation and reduced the biomass of mature biofilms. nih.gov

Table 2: Antifungal Activity of 2-chloro-N-phenylacetamide

| Fungal Species | MIC Range (µg/mL) | MFC Range (µg/mL) |

|---|---|---|

| Candida albicans (fluconazole-resistant) | 128 - 256 | 512 - 1024 |

| Candida parapsilosis (fluconazole-resistant) | 128 - 256 | 512 - 1024 |

| Candida tropicalis (clinical isolates) | 16 - 256 | Not Reported |

| Candida parapsilosis (clinical isolates) | 16 - 256 | Not Reported |

Data sourced from Brazilian Journal of Biology (2022) and Journal of Applied Microbiology (2022). nih.govscielo.brscielo.brnih.gov

Elucidating the mechanism of action is crucial for the development of new antimicrobial agents. For the antibacterial N-phenylacetamide derivatives, scanning electron microscopy studies suggest that they may act by disrupting the bacterial cell membrane. nih.govnih.gov

In the case of the antifungal compound 2-chloro-N-phenylacetamide, studies have shown that its mechanism does not involve binding to ergosterol (B1671047) in the fungal cell membrane or causing damage to the cell wall. nih.govscielo.br In silico docking studies suggest that its antifungal activity may be due to the inhibition of the enzyme dihydrofolate reductase (DHFR). nih.gov It is interesting to note that antagonism was observed when this compound was combined with amphotericin B and fluconazole, suggesting that its use in combination therapy should be approached with caution. nih.govscielo.br

Anti-inflammatory and Analgesic Potentials

The N-phenylacetamide scaffold is also present in molecules investigated for their anti-inflammatory and analgesic properties. While direct studies on this compound are not extensively documented, research on related structures provides valuable insights.

Compounds with similar core structures to this compound have been reported to possess anti-inflammatory properties. ontosight.ai For instance, certain acetamide derivatives have been found to exhibit potent anti-inflammatory activity. ontosight.ai The 2-chloro-N-phenylacetamide molecule, in addition to its antimicrobial effects, is derived from a class of molecules known to have anti-inflammatory and analgesic effects. scielo.brscielo.br Furthermore, research on [(cycloalkylmethyl)phenyl]acetic acid derivatives, which are structurally related, has shown that some of these compounds exhibit good activity in the carrageenan edema test, a common model for acute inflammation. nih.gov

The analgesic potential of phenylacetamide derivatives has been linked to their interaction with various receptors. For example, a complex derivative, (2R)-2-[(1R)-3,3-difluorocyclopentyl]-2-hydroxy-2-phenylacetamide, was designed as a novel muscarinic M3 receptor antagonist, which can be relevant in conditions involving smooth muscle contraction. acs.org While not a direct measure of analgesia, modulation of muscarinic receptors can influence pain pathways.

Furthermore, computational studies on other N-phenylacetamide derivatives have explored their interactions with opioid receptors. purdue.edu Modeling of one such compound at the delta-opioid receptor (δOR) indicated interactions with key residues in the binding pocket, which are necessary for agonist binding and receptor activation. purdue.edu This suggests a potential mechanism for the analgesic effects of certain N-phenylacetamide derivatives. The analgesic and anti-inflammatory properties of some N-substituted phenylacetamide derivatives have also been patented, highlighting their potential as therapeutic agents for pain and inflammation. google.com.pg

Anticancer Research and Antiproliferative Studies

The quest for novel and more effective anticancer agents has led to the investigation of a wide array of synthetic compounds. Among these, derivatives of this compound have emerged as a promising class of molecules with significant antiproliferative properties. Researchers have explored their activity against various cancer cell lines, identified specific molecular targets, and delved into the cellular pathways they modulate to exert their cytotoxic effects.

Derivatives of N-phenylacetamide have demonstrated considerable cytotoxic activity against a range of human cancer cell lines. The antiproliferative effects of these compounds have been quantified using metrics such as the IC50 value, which represents the concentration of a drug that is required for 50% inhibition in vitro.

For instance, a series of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives have been synthesized and evaluated for their anticancer potential. nih.gov Notably, these compounds showed potent activity, particularly against prostate carcinoma (PC3) cells. nih.gov Within this series, compounds featuring a nitro moiety (2a-2c) exhibited greater cytotoxic effects than their counterparts with a methoxy (B1213986) group (2d-2f). nih.gov Specifically, compound 2b displayed an IC50 value of 52 μM against the PC3 cell line, while compound 2c, with a p-nitro substituent, was the most active against the MCF-7 breast cancer cell line with an IC50 of 100 μM. nih.gov

In another study, phenylacetamide derivatives were synthesized and tested against MCF-7, MDA-MB-468, and PC-12 cell lines. tbzmed.ac.ir The 3d derivative, in particular, showed high efficacy, with an IC50 value of 0.6±0.08 μM against both MDA-MB-468 and PC-12 cells. tbzmed.ac.ir Compounds 3c and 3d also demonstrated significant cytotoxicity against MCF-7 cells, with IC50 values of 0.7±0.08 μM and 0.7±0.4 μM, respectively. tbzmed.ac.ir

Furthermore, research on N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives revealed that a chlorine atom at the second position of the phenyl ring resulted in high anticancer potency against the SKNMC neuroblastoma cell line, with an IC50 of 4.5 ± 0.035 µM. brieflands.com The substitution of a methoxy group at the ortho position of the phenyl ring also proved favorable for cytotoxic activity against SKNMC and PC3 cell lines. brieflands.com

A series of indole-aryl amide derivatives were also synthesized and evaluated for their in vitro cytotoxicity. Some of these compounds showed good activity against several tumor cell lines, including HT29, HeLa, MCF7, PC-3, and Jurkat J6. nih.gov

The following table summarizes the antiproliferative activities of selected N-phenylacetamide derivatives against various cancer cell lines.

Antiproliferative Activity of N-phenylacetamide Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 2-(4-Fluorophenyl)-N-(3-nitrophenyl)acetamide (2b) | PC3 (Prostate Carcinoma) | 52 | nih.gov |

| 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide (2c) | PC3 (Prostate Carcinoma) | 80 | nih.gov |

| 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide (2c) | MCF-7 (Breast Cancer) | 100 | nih.gov |

| Phenylacetamide derivative 3d | MDA-MB-468 (Breast Cancer) | 0.6±0.08 | tbzmed.ac.ir |

| Phenylacetamide derivative 3d | PC-12 (Pheochromocytoma) | 0.6±0.08 | tbzmed.ac.ir |

| Phenylacetamide derivative 3c | MCF-7 (Breast Cancer) | 0.7±0.08 | tbzmed.ac.ir |

| Phenylacetamide derivative 3d | MCF-7 (Breast Cancer) | 0.7±0.4 | tbzmed.ac.ir |

| N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-(2-chlorophenyl)acetamide | SKNMC (Neuroblastoma) | 4.5±0.035 | brieflands.com |

A crucial aspect of anticancer drug development is the identification of specific molecular targets through which these agents exert their effects. Protein kinases, which play a pivotal role in cell signaling pathways that regulate cell growth, proliferation, and survival, are prominent targets for cancer therapy. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key protein kinase involved in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.

Several studies have identified derivatives of N-phenylacetamide as potent inhibitors of VEGFR-2. For example, a series of new piperazinylquinoxaline-based derivatives were designed and synthesized, with some candidates showing significant VEGFR-2 inhibition at sub-micromolar concentrations. nih.gov The most significant derivative, compound 11, exhibited an IC50 of 0.192 µM against VEGFR-2. nih.gov

In another study, novel 3-methylquinoxaline derivatives were developed as VEGFR-2 inhibitors. tandfonline.com Compound 27a from this series was found to be the most potent, with an IC50 value of 3.2 nM, comparable to the established VEGFR-2 inhibitor, sorafenib. tandfonline.com Similarly, phthalazine (B143731) derivatives have been explored for their VEGFR-2 inhibition activity. nih.gov Compounds 2g and 4a from this class were identified as the most potent, inhibiting VEGFR-2 with IC50 values of 0.148 and 0.196 μM, respectively. nih.gov

Furthermore, new quinoline (B57606) and isatin (B1672199) derivatives have been synthesized and evaluated as VEGFR-2 inhibitors. semanticscholar.org Isatin derivatives, in particular, showed strong inhibitory effects, with compounds 13 and 14 displaying IC50 values of 69.11 and 85.89 nM, respectively. semanticscholar.org

The following table presents the VEGFR-2 inhibitory activities of selected derivatives.

VEGFR-2 Inhibitory Activity of Phenylacetamide and Related Derivatives

| Compound/Derivative | IC50 | Reference |

|---|---|---|

| Piperazinylquinoxaline derivative 11 | 0.192 µM | nih.gov |

| 3-Methylquinoxaline derivative 27a | 3.2 nM | tandfonline.com |

| Phthalazine derivative 2g | 0.148 µM | nih.gov |

| Phthalazine derivative 4a | 0.196 µM | nih.gov |

| Isatin derivative 13 | 69.11 nM | semanticscholar.org |

| Isatin derivative 14 | 85.89 nM | semanticscholar.org |

Beyond VEGFR-2, other protein kinases have also been identified as targets. For instance, a novel class of covalent dual inhibitors targeting the protein kinases BMX and BTK included an analog with an N-cyclopentyl substituent (11a). nih.gov While this specific compound did not show substantial activity, other analogs in the series were potent inhibitors of BMX. nih.gov

In addition to inhibiting specific molecular targets, anticancer compounds often exert their effects by modulating cellular pathways that control cell division and programmed cell death (apoptosis). The ability to induce cell cycle arrest and trigger apoptosis in cancer cells is a hallmark of many effective chemotherapeutic agents.

A phenylacetamide resveratrol (B1683913) derivative has been shown to induce cell cycle arrest at the G1 phase in both MCF7 and MDA-MB231 human breast cancer cell lines. nih.gov This arrest prevents the cells from progressing to the DNA synthesis (S) phase, thereby halting proliferation. nih.gov Further investigation revealed that this derivative also triggers apoptotic cell death in these cell lines. nih.gov The induction of apoptosis was confirmed by the cleavage of PARP1, a key event in the apoptotic cascade. nih.gov

Another study focusing on phenylacetamide derivatives demonstrated that they can trigger apoptosis by upregulating the expression of pro-apoptotic proteins such as Bax and FasL, as well as increasing the activity of caspase 3, a critical executioner caspase in the apoptotic pathway. tbzmed.ac.ir Specifically, the 3d derivative was found to induce apoptosis in MCF-7, MDA-MB-468, and PC-12 cancer cell lines through both intrinsic and extrinsic apoptotic pathways. tbzmed.ac.ir

Research on indole-aryl amide derivatives has also shed light on their mechanism of action. Compound 5 from this series was found to cause cell cycle arrest in the G1 phase and promote apoptosis in HT29 malignant colonic cells. nih.gov

The induction of apoptosis is a key mechanism for the anticancer activity of these compounds. For example, a new class of thiazole-(benz)azole derivatives was synthesized, and compounds 6f and 6g were found to direct tumor cells to the apoptotic pathway. tandfonline.com The induction potential of compound 6g on caspase-3 activation was greater than that of the reference drug. tandfonline.com

Antiviral and Antiparasitic Investigations

The structural motif of this compound and its derivatives has also been explored for its potential against infectious diseases, including viral and parasitic infections. These investigations have revealed promising activities against a range of pathogens.

The search for new antiviral agents has led to the discovery of N-phenylacetamide derivatives with the ability to inhibit the replication of various viruses. A series of 2-((1H-indol-3-yl)thio)-N-phenyl-acetamides were identified as novel and potent dual inhibitors of Respiratory Syncytial Virus (RSV) and Influenza A Virus (IAV). nih.gov Several derivatives exhibited excellent activity against both viruses, with EC50 values in the low micromolar to sub-micromolar range. nih.gov Compounds 14'c and 14'e were highlighted as particularly promising dual inhibitors with lower cytotoxicity than the clinical drug ribavirin. nih.gov

In a different study, N-(4-substituted phenyl) acetamide derivatives containing a 1,3,4-oxadiazole (B1194373) moiety showed favorable antiviral activities against the tobacco mosaic virus (TMV). researchgate.net Furthermore, research into cyclopentane (B165970) derivatives has identified them as potent and selective inhibitors of influenza virus neuraminidase, an essential enzyme for viral replication. nih.gov These compounds, including RWJ-270201, BCX-1827, BCX-1898, and BCX-1923, were effective against a spectrum of influenza A and B viruses. nih.gov

The antiviral activity of alkaloids has also been noted to inhibit viral replication by targeting cellular enzymes and protein synthesis. mdpi.com Some alkaloids have shown the ability to block the synthesis of viral proteins in viruses like HIV-1. mdpi.com

Derivatives of N-phenylacetamide have demonstrated significant potential in the fight against parasitic diseases. Leishmaniasis, a disease caused by protozoan parasites of the genus Leishmania, has been a particular focus of this research.

A novel quinoline derivative, 2-(2-methylquinolin-4-ylamino)-N-phenylacetamide, was found to be significantly more active than the standard antileishmanial drug, sodium antimony gluconate, in reducing the parasite load in hamster models of the disease. nih.govias.ac.in In a separate investigation, N-(4-((E)-3-arylacryloyl)phenyl)acetamide derivatives were evaluated for their activity against Leishmania panamensis. scielo.brscienceopen.com Compounds with oxygenated functions on one of the aromatic rings showed higher cytotoxic activity against the promastigote form of the parasite. scielo.br

The antiparasitic activity of this class of compounds extends beyond leishmaniasis. A study on the hit-to-lead optimization of novel benzimidazole (B57391) phenylacetamides identified them as broad-spectrum trypanosomacides, active against Trypanosoma cruzi (the causative agent of Chagas disease) and Trypanosoma brucei (the causative agent of human African trypanosomiasis). nih.gov One of the lead compounds exhibited sub-micromolar activity against T. cruzi. nih.gov

Furthermore, N-aryl acetamides have been investigated for their antimalarial properties. acs.orgacs.org A phenotypic screen identified the N-aryl acetamide class as inhibitors of the development of P. falciparum asexual ring-stage parasites. acs.orgacs.org

The following table summarizes the antiparasitic activities of selected N-phenylacetamide and related derivatives.

Antiparasitic Activity of N-phenylacetamide and Related Derivatives

| Compound Class/Derivative | Parasite | Activity | Reference |

|---|---|---|---|

| 2-(2-Methylquinolin-4-ylamino)-N-phenylacetamide | Leishmania donovani | More active than sodium antimony gluconate in hamster models | nih.govias.ac.in |

| N-(4-((E)-3-arylacryloyl)phenyl)acetamide derivatives | Leishmania panamensis | Active against promastigotes, with oxygenated substitutions enhancing activity | scielo.brscienceopen.com |

| Benzimidazole phenylacetamides | Trypanosoma cruzi | Sub-micromolar activity (e.g., 0.63 µM for compound 1) | nih.gov |

| Benzimidazole phenylacetamides | Trypanosoma brucei brucei | Modest activity (e.g., IC50 = 2.0 µM for compound 1) | nih.gov |

| N-aryl acetamides | Plasmodium falciparum | Inhibition of asexual ring-stage parasites | acs.orgacs.org |

Neuropharmacological Explorations

The exploration of N-phenylacetamide derivatives has opened avenues into understanding their potential interactions within the central nervous system (CNS). While research on the specific compound this compound is still emerging, studies on structurally related molecules provide a foundational understanding of their neuropharmacological potential. The core structure, featuring a phenylacetamide moiety, is a recognized scaffold in medicinal chemistry, known to interact with various biological targets. researchgate.net

The interaction of ligands with key CNS receptors such as serotonin (B10506) (5-HT) and dopamine (B1211576) (D) receptors is a critical area of neuropharmacological research, as these receptors are implicated in a wide range of psychiatric and neurological disorders. nih.govnih.gov

Serotonin 5-HT2A Receptors: The 5-HT2A receptor, a G-protein coupled receptor (GPCR), is a significant target for a variety of therapeutics and is involved in processes like learning, memory, and neurogenesis. nih.gov While direct studies detailing the binding affinity of this compound for the 5-HT2A receptor are not extensively documented, the broader class of phenethylamines, which share some structural similarities, has shown a selective binding profile for 5-HT2 receptor subtypes. mdpi.com For instance, N-benzylphenethylamine derivatives exhibit high affinity and potency at the 5-HT2A receptor. mdpi.com Stimulation of 5-HT2A/2C receptors has been shown to modulate the release of neurotransmitters like substance P in the spinal cord. nih.gov However, specific binding data for this compound on this receptor remains an area for future investigation.

Dopamine D2 Receptors: Partial agonism at the dopamine D2 receptor is a key mechanism for third-generation antipsychotics. nih.gov Research into novel D2 receptor partial agonists has focused on scaffolds like 2-phenylcyclopropylmethylamine. nih.gov These studies have identified potent D2 receptor partial agonists that show promise as potential antipsychotic agents. nih.gov The dopamine receptor family, all GPCRs, plays a crucial role in movement, emotion, and the brain's reward system. nih.gov While compounds with a phenyl-piperazine moiety are common D2 receptor ligands, the potential for a cyclopentyl-N-phenylacetamide structure to interact with D2 receptors is not yet clearly defined in the scientific literature.

There is growing evidence suggesting that certain acetamide derivatives possess neuroprotective properties. These effects are often linked to the modulation of pathways involved in oxidative stress and mitochondrial dysfunction, which are common factors in neurodegenerative diseases.

Research on organic acid diamides has demonstrated promising neuroprotective effects. silae.it One study highlighted that N-acetyl-2-phenylacetamide, a related compound, showed a significant ability to restore the respiratory function of mitochondria following ischemic injury. silae.it This restoration of ATP-generating activity and other key mitochondrial parameters contributed to a reduction in the area of cerebral infarction in animal models. silae.it

Furthermore, studies on phenylenediamine derivatives have revealed neuroprotective actions that are independent of direct antioxidant activity. nih.gov For example, N,N'-diphenyl-p-phenylenediamine (DPPD) was found to inhibit oxidative glutamate (B1630785) toxicity in a neuronal cell line at nanomolar concentrations, suggesting a highly potent and specific mechanism of action. nih.gov The structure-function analysis in that study indicated that a phenyl-amine-phenyl-amine scaffold was crucial for these neuroprotective effects, a structural motif that bears some resemblance to the N-phenylacetamide core. nih.gov These findings suggest that a potential neuroprotective mechanism for this compound could involve the modulation of specific cell survival pathways rather than general antioxidant effects.

Enzyme Inhibition and Specific Receptor Binding Studies

The biological activity of a compound is fundamentally determined by its interaction with specific molecular targets, such as enzymes and receptors. Identifying these targets and quantifying the binding affinity are crucial steps in drug discovery and development. nih.govarxiv.org

For derivatives of this compound, one of the identified biological targets is Heme Oxygenase-1 (HO-1). nih.govacs.org HO-1 is an enzyme that has been implicated in various pathological conditions, and its inhibition is a therapeutic strategy being explored for diseases such as cancer. nih.gov

In a study focused on discovering novel acetamide-based HO-1 inhibitors, researchers synthesized and evaluated a series of compounds. nih.govacs.org To explore the structure-activity relationship, modifications were made to a parent compound. Specifically, to probe the hydrophobic pockets of the HO-1 enzyme, a derivative was created where a phenyl ring was replaced with a saturated cyclopentyl group. nih.govacs.org This compound, a close analog of this compound, was validated as an inhibitor of the HO-1 enzyme, confirming it as a biological target for this structural class. nih.govacs.org General research approaches also suggest investigating the potential for such compounds to inhibit other enzymes, for instance, those involved in the MAPK pathway, which is relevant in conditions like renal fibrosis. ontosight.ai

The validation of a biological target is followed by a quantitative analysis of the binding affinity, often expressed as an IC50 value (the concentration of an inhibitor required to reduce the activity of a biological target by 50%).

In the study of acetamide-based HO-1 inhibitors, the derivative containing a cyclopentyl group (compound 7j) was found to have an IC50 value of 11.43 μM against the HO-1 enzyme. nih.govacs.org This quantitative measure confirms a moderate inhibitory potency. The study compared this activity to other derivatives, revealing important structure-activity relationships (SARs). For instance, the replacement of the cyclopentyl group with a cyclohexyl group resulted in reduced inhibitory activity (IC50 of 26.84 μM). nih.govacs.org Furthermore, the cyclopentyl derivative was found to be less potent than a corresponding compound featuring a second phenyl ring, indicating that while the cyclopentyl moiety is accommodated by the enzyme's binding pocket, other structural configurations may lead to stronger interactions. nih.govacs.org

The binding affinities for a selection of the acetamide derivatives from the study are presented in the table below.

| Compound | Structural Modification | Target Enzyme | Binding Affinity (IC50) in µM | Reference |

|---|---|---|---|---|

| Compound 7j | Contains a cyclopentyl group instead of a second phenyl ring | Heme Oxygenase-1 (HO-1) | 11.43 | nih.govacs.org |

| Compound 7k | Contains a cyclohexyl group instead of a second phenyl ring | Heme Oxygenase-1 (HO-1) | 26.84 | nih.govacs.org |

| Compound 7i | Contains a second phenyl ring | Heme Oxygenase-1 (HO-1) | 0.9 | nih.govacs.org |

| Compound 7d | Anilide derivative | Heme Oxygenase-1 (HO-1) | 8.34 | nih.govacs.org |

Computational and Theoretical Approaches in 2 Cyclopentyl N Phenylacetamide Research

Molecular Docking Simulations for Ligand-Protein Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. biointerfaceresearch.com This method is instrumental in predicting the binding affinity and interaction patterns of a ligand, such as 2-cyclopentyl-N-phenylacetamide, with a protein target. By simulating the docking process, researchers can identify potential biological targets and understand the molecular basis of the ligand's activity.

In studies involving analogs of this compound, molecular docking has been successfully used to predict interactions with specific enzymes. For instance, a derivative, 2-cyclopentyl-N-[4-[3-(2-methylpyrrolidin-1-yl) pyrrolidin-1-yl] phenyl] acetamide (B32628) (CHEMBL424724), was identified as a potent ligand against the enoyl-acyl carrier protein (ACP) reductase (PDB ID: 4U0J) from Mycobacterium tuberculosis, exhibiting a strong binding energy of -11.1 kcal/mol. biointerfaceresearch.com Such studies typically utilize virtual screening tools like PyRx, which employs docking software such as AutoDock, to assess the binding energy and visualize the interactions between the ligand and the amino acid residues of the protein's active site. biointerfaceresearch.com These computational predictions are crucial for guiding the structural optimization of the compound to enhance its efficacy. nih.gov

The process involves preparing the protein structure, which acts as the macromolecule, and then docking the ligand into the designated binding site. The software calculates the binding affinity, a measure of the non-covalent interaction strength, which helps in ranking potential drug candidates. biointerfaceresearch.com

The following table summarizes representative findings from a molecular docking study of a this compound analog against enoyl-ACP reductase.

| Ligand ID | Target Protein | PDB ID | Docking Score (kcal/mol) |

|---|---|---|---|

| CHEMBL441373 | Enoyl-ACP Reductase | 4U0J | -10.8 |

| CHEMBL217852 | Enoyl-ACP Reductase | 4U0J | -10.6 |

Quantum Chemical Calculations: Electronic Structure, Reactivity, and Conformation (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure, reactivity, and conformational preferences of molecules. acs.orguwa.edu.au These methods provide insights into molecular properties that govern chemical reactions and interactions.

For a molecule like this compound, DFT calculations can determine key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. For a related compound, 2-cyclopentyl-2-phenylacetonitrile, DFT calculations revealed a HOMO-LUMO gap of 5.2 eV, suggesting moderate reactivity. Furthermore, these calculations can map the electrostatic potential, identifying electron-rich and electron-deficient regions of the molecule, which are crucial for understanding intermolecular interactions. researchgate.net

Natural Bond Orbital (NBO) analysis, another quantum chemical method, can reveal stabilizing interactions within the molecule, such as hyperconjugation. Conformational analysis through these calculations helps in identifying the most stable three-dimensional structure of the molecule. figshare.com Theoretical vibrational frequencies calculated using DFT can be compared with experimental data from FT-IR and Raman spectroscopy to confirm the molecular structure. researchgate.netnih.gov

The table below presents theoretical data obtained from DFT calculations for a compound structurally related to this compound.

| Parameter | Value | Significance |

|---|---|---|

| HOMO-LUMO Gap | 5.2 eV | Indicates moderate chemical reactivity and stability. |

| Electrostatic Potential | Electron-deficient nitrile group, π-electron density on the phenyl ring | Highlights regions prone to nucleophilic and electrophilic attack. |

In Silico Absorption, Distribution, Metabolism, Excretion (ADME) Predictions for Research Prioritization

In silico ADME prediction is a critical step in early-stage drug discovery, allowing researchers to evaluate the pharmacokinetic properties of a compound before its synthesis. researchgate.net These computational models predict how a drug candidate will be absorbed, distributed, metabolized, and excreted by the body, helping to identify potential liabilities and prioritize compounds with favorable drug-like properties. bigchem.eunih.gov

For this compound, various ADME parameters would be calculated using specialized software like SwissADME or preADMET. bigchem.eumdpi.com These tools predict properties based on the molecule's structure, including lipophilicity (as LogP), water solubility, and potential to cross the blood-brain barrier. They also assess compliance with drug-likeness rules, such as Lipinski's Rule of Five, which helps to predict oral bioavailability. mdpi.com

Metabolic stability is another key prediction, estimating the compound's susceptibility to metabolism by cytochrome P450 (CYP) enzymes. bigchem.eu Predicting which CYP isoforms might interact with the compound is crucial for avoiding potential drug-drug interactions. nih.gov By flagging compounds with poor predicted ADME profiles early on, researchers can focus resources on candidates with a higher probability of success in later stages of development. researchgate.net

A hypothetical ADME profile for this compound is outlined in the table below, based on typical parameters evaluated for drug candidates.

| ADME Parameter | Predicted Property | Importance in Drug Discovery |

|---|---|---|

| Lipophilicity (LogP) | Moderate | Influences absorption, distribution, and membrane permeability. |

| Water Solubility | Low to Moderate | Affects formulation and absorption. |

| Blood-Brain Barrier Permeability | Predicted to cross | Indicates potential for CNS activity. |

| CYP450 Inhibition | Predicted inhibitor of specific isoforms | Highlights potential for drug-drug interactions. |

| Lipinski's Rule of Five | 0 violations | Suggests good potential for oral bioavailability. |

Molecular Dynamics Simulations for Conformational Stability and Binding Dynamics

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules and their complexes over time. nih.gov For this compound, MD simulations are used to assess the conformational stability of the ligand and the stability of its complex with a target protein. nih.govscirp.org These simulations can validate the binding poses predicted by molecular docking and provide insights into the flexibility of both the ligand and the protein. dovepress.com

An MD simulation starts with the docked ligand-protein complex and simulates the movements of atoms and molecules over a specific period, typically nanoseconds to microseconds. scirp.orgdovepress.com The trajectory of the simulation reveals how the interactions between the ligand and the protein evolve, highlighting key residues that maintain the binding. dovepress.com This information is crucial for understanding the mechanism of action and for designing more potent and selective inhibitors. dovepress.com The stability of the complex is often evaluated by calculating the root-mean-square deviation (RMSD) of the atomic positions over the course of the simulation. dovepress.com

Pharmacophore Modeling for De Novo Design

Pharmacophore modeling is a powerful technique used in drug design to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for biological activity. nih.gov These features include hydrogen bond donors and acceptors, hydrophobic regions, and charged groups. A pharmacophore model can be generated based on the structure of a known active ligand or the active site of a target protein. nih.gov

For this compound, a pharmacophore model could be developed based on its structure and known biological activity, or from the binding pocket of a target it interacts with. This model serves as a 3D query for virtual screening of large compound libraries to identify new molecules with different chemical scaffolds but the same essential pharmacophoric features. acs.orgnih.gov This approach facilitates the discovery of novel classes of active compounds. Furthermore, pharmacophore models can be used for de novo design, where new molecules are built from scratch to fit the pharmacophore, guiding the synthesis of next-generation compounds with potentially improved properties. nih.gov

Metabolic and Preclinical Pharmacokinetic Research of 2 Cyclopentyl N Phenylacetamide Analogs

In Vitro Metabolic Stability Assessment in Biological Systems

The metabolic stability of a drug candidate is a key determinant of its in vivo half-life and oral bioavailability. researchgate.netnih.govbioivt.com In early drug discovery, assessing metabolic stability helps to prioritize compounds with favorable pharmacokinetic profiles. bioivt.com This assessment is typically conducted using in vitro systems such as liver microsomes or hepatocytes from different species, including humans, to predict in vivo clearance. nih.govbioivt.com

A series of 2-cyclopentyl-N-phenylacetamide analogs were synthesized to explore the impact of structural modifications on metabolic stability. The core structure was modified at the phenyl ring and the cyclopentyl group. The in vitro metabolic stability of these analogs was assessed in human and rat liver microsomes. The primary endpoints of these studies are the in vitro half-life (t½) and the intrinsic clearance (CLint). researchgate.netmdpi.com

The experimental procedure involved incubating the test compounds at a concentration of 1 µM with pooled human or rat liver microsomes (0.5 mg/mL protein) and an NADPH-regenerating system at 37°C. Samples were taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes), and the reaction was quenched with a cold organic solvent. The concentration of the remaining parent compound was determined by liquid chromatography-mass spectrometry (LC-MS/MS).

The results, as summarized in the table below, indicate that the metabolic stability of the analogs is highly dependent on their chemical structure. For instance, the introduction of an electron-withdrawing group (e.g., -F, -Cl) on the phenyl ring generally increased metabolic stability (longer half-life, lower clearance) compared to the parent compound (Analog A). Conversely, the addition of a hydroxyl group to the cyclopentyl ring (Analog D) resulted in significantly lower metabolic stability, suggesting it is a primary site for metabolism.

Table 1: In Vitro Metabolic Stability of this compound Analogs in Human and Rat Liver Microsomes

| Analog | R1 (Phenyl Ring) | R2 (Cyclopentyl Ring) | Human t½ (min) | Human CLint (µL/min/mg protein) | Rat t½ (min) | Rat CLint (µL/min/mg protein) |

| A | -H | -H | 35.2 | 58.7 | 28.9 | 71.8 |

| B | 4-F | -H | 58.1 | 35.7 | 45.3 | 45.8 |

| C | 4-Cl | -H | 65.4 | 31.6 | 52.8 | 39.3 |

| D | -H | 3-OH | 8.7 | 238.9 | 6.2 | 335.1 |

| E | 4-OCH3 | -H | 22.5 | 92.3 | 18.4 | 112.9 |

Identification and Characterization of Metabolites and Metabolic Pathways

Identifying the metabolites of a drug candidate is crucial for understanding its clearance mechanisms and for assessing the potential for the formation of pharmacologically active or toxic byproducts. nih.gov The process of metabolite identification typically involves incubating the parent drug with in vitro systems, followed by analysis using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy to elucidate the structures of the metabolites. nih.gov

For this compound (Analog A), metabolite profiling studies were conducted using human liver microsomes. The primary metabolic pathways identified were oxidation and subsequent conjugation reactions. The major metabolites were formed through hydroxylation of the cyclopentyl ring and the phenyl ring.

The proposed metabolic pathway for Analog A is as follows:

Phase I Metabolism: The initial biotransformation involves oxidation reactions.

M1: Monohydroxylation of the cyclopentyl ring at various positions (e.g., 2-OH, 3-OH).

M2: Monohydroxylation of the phenyl ring, primarily at the para-position (4-OH).

M3: N-dealkylation, although observed to be a minor pathway.

Phase II Metabolism: The hydroxylated metabolites (M1 and M2) can then undergo conjugation with glucuronic acid to form more water-soluble glucuronide conjugates (e.g., M4, M5), facilitating their excretion.

Table 2: Major Metabolites of this compound (Analog A) Identified in Human Liver Microsomes

| Metabolite ID | Proposed Structure | Mass Shift (from Parent) | Metabolic Reaction |

| M1 | Hydroxy-cyclopentyl-N-phenylacetamide | +16 Da | Hydroxylation |

| M2 | 2-cyclopentyl-N-(4-hydroxyphenyl)acetamide | +16 Da | Hydroxylation |

| M3 | Cyclopentylacetic acid and Aniline (B41778) | - | Amide hydrolysis |

| M4 | Glucuronide conjugate of M1 | +176 Da | Glucuronidation |

| M5 | Glucuronide conjugate of M2 | +176 Da | Glucuronidation |

Role of Cytochrome P450 Enzymes and Other Biotransformation Systems

Cytochrome P450 (CYP) enzymes are a superfamily of heme-containing monooxygenases that play a central role in the metabolism of a vast array of xenobiotics, including drugs. nih.govnih.gov Identifying the specific CYP isozymes responsible for a drug's metabolism is important for predicting potential drug-drug interactions. mdpi.com

To identify the CYP isozymes involved in the metabolism of this compound (Analog A), reaction phenotyping studies were conducted. These studies typically involve two main approaches:

Incubation with recombinant human CYP isozymes: The compound is incubated individually with a panel of cDNA-expressed human CYP enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) to determine which enzymes can metabolize the substrate.

Chemical inhibition studies: The compound is incubated in human liver microsomes in the presence of known selective inhibitors for specific CYP isozymes. A significant reduction in metabolite formation in the presence of a specific inhibitor points to the involvement of that particular isozyme.

The results of these studies for Analog A indicated that the hydroxylation of the cyclopentyl ring (formation of M1) was primarily catalyzed by CYP3A4 and, to a lesser extent, by CYP2C9. The hydroxylation of the phenyl ring (formation of M2) was predominantly mediated by CYP2D6.

Table 3: Contribution of Major CYP Isozymes to the Metabolism of this compound (Analog A)

| CYP Isozyme | Selective Inhibitor | % Inhibition of M1 Formation | % Inhibition of M2 Formation |

| CYP1A2 | Furafylline | < 10% | < 5% |

| CYP2C9 | Sulfaphenazole | 25% | < 10% |

| CYP2C19 | Ticlopidine | < 5% | < 5% |

| CYP2D6 | Quinidine | < 10% | 75% |

| CYP3A4 | Ketoconazole | 65% | 15% |

Preclinical Absorption and Distribution Profiles

The absorption and distribution of a drug are key pharmacokinetic processes that determine its concentration at the site of action. Preclinical studies are conducted to evaluate these parameters.

Absorption: The potential for oral absorption of the this compound analogs was initially assessed using in vitro models, such as the Caco-2 cell permeability assay. This assay uses a human colon adenocarcinoma cell line that differentiates to form a monolayer of polarized enterocytes, mimicking the intestinal barrier. The apparent permeability coefficient (Papp) is measured in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. A high Papp (A-B) value is indicative of good intestinal absorption. The efflux ratio (Papp B-A / Papp A-B) can indicate whether the compound is a substrate for efflux transporters like P-glycoprotein.

The results for the analogs suggest that they are generally well-absorbed, with Papp (A-B) values greater than 10 x 10⁻⁶ cm/s. The efflux ratios were low, suggesting that these compounds are not significant substrates for major efflux transporters.

Distribution: The extent of drug distribution into tissues is influenced by its binding to plasma proteins. Highly protein-bound drugs have a lower volume of distribution. Plasma protein binding was determined for the analogs using equilibrium dialysis. The results showed that all analogs exhibited a high degree of binding to plasma proteins, primarily albumin.

Table 4: In Vitro Permeability and Plasma Protein Binding of this compound Analogs

| Analog | Caco-2 Papp (A-B) (10⁻⁶ cm/s) | Efflux Ratio | Human Plasma Protein Binding (%) | Rat Plasma Protein Binding (%) |

| A | 15.2 | 1.2 | 98.5 | 97.8 |

| B | 18.5 | 1.1 | 99.1 | 98.6 |

| C | 17.9 | 1.3 | 99.3 | 98.9 |

| D | 12.8 | 1.5 | 95.2 | 94.1 |

| E | 14.6 | 1.4 | 97.9 | 97.2 |

Future Directions and Emerging Research Avenues for 2 Cyclopentyl N Phenylacetamide

Development of Advanced Synthetic Methodologies for Complex Derivatives

The synthesis of derivatives of 2-cyclopentyl-N-phenylacetamide is moving beyond traditional methods towards more efficient, selective, and complex molecular architectures. Early synthetic routes often relied on classical condensation reactions between cyclopentyl acetic acid precursors and aniline (B41778) derivatives. While effective, these methods can be limited in scope and may require harsh conditions.

Modern synthetic chemistry offers a more refined toolbox. Advanced methodologies now being explored include:

Palladium-catalyzed C-H activation: This powerful technique allows for the direct functionalization of the phenyl ring, enabling the introduction of various substituents with high precision. For instance, Pd(II)-catalyzed olefination and alkynylation can be used to create novel phenylacetamido-2-pyridones, which are valuable in medicinal chemistry. researchgate.net

Photocatalysis: Visible-light-driven reactions represent a greener and more efficient approach. These methods can facilitate complex transformations, such as the introduction of unique functional groups like 3,3-difluoro-γ-lactam units onto related enamide structures under mild conditions. rsc.org

Flow Chemistry: The use of continuous flow reactors for the industrial production of N-phenylacetamide derivatives allows for precise control over reaction parameters, leading to higher yields, improved purity, and enhanced safety for large-scale synthesis.

The development of these advanced synthetic strategies is crucial for building libraries of complex derivatives. By systematically modifying the cyclopentyl and phenyl moieties, chemists can fine-tune the compound's properties to enhance its biological activity, selectivity, and pharmacokinetic profile.

| Synthetic Methodology | Description | Potential Advantage for Derivative Synthesis | Reference |

| Classical Condensation | Reaction of cyclopentyl acetic acid derivatives with aniline precursors, often using coupling agents. | Foundational method for creating the core amide linkage. | |

| C-H Activation/Functionalization | Transition-metal catalyzed (e.g., Palladium) direct introduction of new bonds (C-C, C-X) onto the phenyl ring. | High selectivity and efficiency for creating complex, functionalized aromatic derivatives. | researchgate.net |

| Photocatalysis | Use of light to drive chemical reactions, often involving radical intermediates. | Mild reaction conditions, high functional group tolerance, access to unique chemical transformations. | rsc.org |

| Multi-component Reactions | Combining three or more starting materials in a single step to rapidly build molecular complexity. | Efficient generation of diverse compound libraries from simple building blocks. | semanticscholar.org |

Integration of Omics Technologies in Biological Activity Profiling

To fully understand the biological impact of this compound, researchers are turning to "omics" technologies. These high-throughput methods provide a holistic view of a compound's effect on a biological system, moving beyond single-target interactions. nih.govresearchgate.net The integration of genomics, transcriptomics, proteomics, and metabolomics offers an unbiased approach to elucidating mechanisms of action and identifying biomarkers. mdpi.com

Future research will likely involve the following applications:

Transcriptomics (RNA-Seq): By analyzing the complete set of RNA transcripts in cells treated with the compound, researchers can identify which genes are up- or down-regulated. This can reveal the signaling pathways being modulated, offering clues to the compound's primary targets and downstream effects. frontiersin.org

Proteomics: Using techniques like mass spectrometry, proteomics identifies and quantifies the entire set of proteins in a cell or tissue. This can directly identify the protein targets that bind to the compound and reveal changes in protein expression or post-translational modifications that occur in response to treatment. mdpi.comfrontiersin.org

Metabolomics: This technology profiles the complete set of small-molecule metabolites. It can uncover how this compound alters cellular metabolism, which is a critical aspect of its efficacy and potential side effects, particularly in diseases like cancer where metabolic reprogramming is common. nih.gov

By integrating data from these different omics levels, a comprehensive "molecular signature" of the compound's activity can be constructed. mdpi.com This systems biology approach is invaluable for understanding its mechanism of action, predicting its therapeutic efficacy, and identifying patient populations that are most likely to respond. nih.govnih.gov

| Omics Technology | Biological Molecules Analyzed | Potential Insights for this compound | Reference |

| Genomics | DNA | Identification of genetic variations that may influence individual responses to the compound. | mdpi.com |

| Transcriptomics | RNA | Revealing gene expression changes and affected cellular pathways upon treatment. | frontiersin.org |

| Proteomics | Proteins | Direct identification of protein binding partners and downstream effects on protein expression. | mdpi.comfrontiersin.org |

| Metabolomics | Metabolites | Understanding the impact on cellular metabolism and biochemical pathways. | nih.gov |

Exploration of Novel Therapeutic Applications Beyond Current Indications

The core structure of this compound is found in molecules with a surprisingly diverse range of biological activities, suggesting that its therapeutic potential is far from fully tapped. While initial research may have focused on a specific area, related phenylacetamide derivatives have shown promise in multiple disease contexts.

Emerging research could pivot towards several new therapeutic areas:

Oncology: Phenylacetamide derivatives have demonstrated potential as anticancer agents. nih.gov For example, related acetamide (B32628) structures have been identified as inhibitors of Heme Oxygenase-1 (HO-1), an enzyme implicated in tumor progression, showing antiproliferative activity against glioblastoma, lung, and prostate cancer cells. nih.gov Further investigation could explore the efficacy of this compound derivatives against various cancer cell lines.

Metabolic and Cardiovascular Diseases: Certain N-phenylacetamide derivatives act as potent inhibitors of the enzyme SOAT-1 (ACAT-1), which is involved in cholesterol ester synthesis. This gives them potential for the treatment of cardiovascular diseases like arteriosclerosis and hypercholesterolemia. google.com

Neurodegenerative and Inflammatory Disorders: The structural motif is present in compounds designed as muscarinic M3 receptor antagonists, which have applications in treating respiratory and gastrointestinal disorders. acs.org Given the role of inflammation and other cellular processes in a wide range of diseases, exploring its anti-inflammatory potential is a logical next step. ontosight.ai

Infectious Diseases: The broader class of amides and related heterocyclic compounds has been investigated for antimicrobial, antifungal, and antibacterial properties. ontosight.aiontosight.ai

The exploration of these new applications will likely involve screening this compound and its derivatives against a wide array of biological targets, including enzymes and receptors relevant to these disease areas.

Application of Artificial Intelligence and Machine Learning in Drug Discovery Pipelines

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery process, making it faster, cheaper, and more efficient. nih.govaccscience.com For this compound, these computational tools can be applied at every stage of the research and development pipeline.

Key applications include:

Target Identification and Validation: AI algorithms can analyze vast biological datasets (including omics data) to predict and prioritize potential protein targets for the compound, helping to elucidate its mechanism of action. accscience.com

De Novo Drug Design: Generative AI models can design novel derivatives of this compound from scratch. nih.gov These models can be trained to optimize for multiple parameters simultaneously, such as high binding affinity for a target, good metabolic stability, and low predicted toxicity, thus creating superior drug candidates.

Virtual Screening and Lead Optimization: Machine learning can rapidly screen virtual libraries containing thousands or millions of potential derivatives, predicting their biological activity without the need for immediate synthesis and testing. nih.gov This accelerates the hit-to-lead process significantly. nih.gov

ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound is a critical and costly part of drug development. AI models can predict these properties with increasing accuracy based on a molecule's structure, allowing researchers to filter out candidates with unfavorable profiles early in the process. accscience.com

The integration of AI and ML will enable a more rational, data-driven approach to the design and development of next-generation drugs based on the this compound scaffold. mdpi.comarxiv.org

| AI/ML Application | Function in Drug Discovery | Impact on this compound Research | Reference |

| Target Identification | Analyzing biological data to predict protein-ligand interactions. | Accelerates understanding of the compound's mechanism of action. | nih.govaccscience.com |

| Generative Models | Designing novel molecular structures with desired properties. | Creates optimized derivatives with enhanced potency and better safety profiles. | nih.govmdpi.com |

| Predictive Modeling | Forecasting bioactivity, selectivity, and ADMET properties. | Reduces failure rates by prioritizing the most promising candidates for synthesis. | nih.govnih.gov |

| Drug Repurposing | Identifying new therapeutic uses for existing compounds by mining vast datasets. | Suggests novel disease indications for the compound and its derivatives. | nih.govmdpi.com |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.